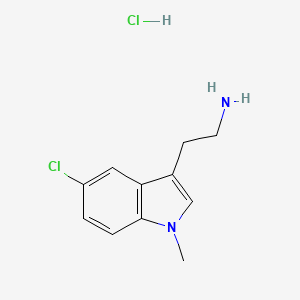

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride

Description

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride is a halogenated indole derivative with a substituted ethylamine side chain. The compound features a chloro group at the 5-position and a methyl group at the 1-position of the indole ring, distinguishing it from simpler tryptamine analogs. For example, compounds like 5-methyltryptamine hydrochloride (C₁₁H₁₅ClN₂, MW 210.70) share the ethylamine backbone but differ in substituents . The chloro substituent likely enhances electron-withdrawing effects, influencing receptor binding and metabolic stability compared to methyl or methoxy analogs .

Properties

IUPAC Name |

2-(5-chloro-1-methylindol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.ClH/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFXRJSATFOHFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Cl)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride typically involves the reaction of 5-chloro-1-methylindole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(5-Chloro-1-methyl-1H-indol-3-yl)ethylamine is a chemical compound widely utilized in various scientific research applications, including pharmaceutical development, biochemical research, material science, analytical chemistry, and agrochemical applications . Its hydrochloride form is also available and used in research .

Scientific Research Applications

- Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders .

- Biochemical Research It is used in studies examining serotonin receptors, helping researchers understand mood regulation and potential treatments for depression .

- Material Science The compound is used in formulating specialty polymers, enhancing the properties of materials used in coatings and adhesives .

- Analytical Chemistry It serves as a reference standard in chromatographic methods, ensuring accurate identification and quantification of similar compounds in complex mixtures .

- Agrochemical Applications This chemical is explored for its potential use in developing new agrochemicals, contributing to more effective pest control solutions .

- Chemistry It is used as a building block in synthesizing more complex molecules.

- Biology It is studied for its potential biological activity and interactions with biological systems.

- Medicine It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

- Industry It is utilized in the production of various chemical products and intermediates.

Case Studies

- Study on Cancer Cell Lines A study focused on the antiproliferative activity of various indole derivatives, including this compound, found that it significantly inhibited cell growth in multiple cancer types through apoptosis induction and cell cycle arrest at the G2/M phase.

- Serotonin Receptor Interaction Another research highlighted its role in modulating serotonin receptors, suggesting its potential application in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Indole 5-Position

*Inferred data due to lack of direct evidence.

Modifications to the Ethylamine Side Chain

Stability and Reactivity

- Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine HCl): Stable under normal storage conditions .

- Indole Derivatives: Chloro and methyl substituents may enhance stability compared to hydroxylated analogs like dopamine.

Key Research Findings

Synthetic Methods: The synthesis of 1-methyl-5-substituted indole ethylamines (e.g., benzyloxy derivatives) involves base-mediated deprotection (K₂CO₃/MeOH) followed by HCl salt formation in isopropanol . This method may apply to the target compound. Purity varies among analogs: 45–57% for benzyloxy derivatives vs. 95% for 2-(5-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine HCl .

Pharmacological Activity :

- 5-HT2B receptor agonism is observed in benzyloxy-substituted indoles (EC₅₀ = 23–45 nM) , suggesting the chloro analog may target similar receptors.

- Tertiary amine derivatives (e.g., N,N-dimethylethanamine) exhibit altered pharmacokinetics due to increased lipophilicity .

Structural Effects on Properties :

Biological Activity

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride is a compound derived from the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₁₁H₁₄ClN₂, with a molecular weight of approximately 220.69 g/mol. The compound is characterized by the presence of a chloro group at the 5-position of the indole ring, which influences its reactivity and biological interactions.

The biological activity of this compound primarily stems from its interaction with various molecular targets, particularly enzymes and receptors. Notably, it has been shown to influence serotonin receptors, which play a crucial role in mood regulation and are potential targets for antidepressant therapies .

Potential Mechanisms Include:

- Serotonin Receptor Modulation: The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing neurotransmitter signaling pathways.

- Enzyme Interaction: It may modulate the activity of enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Preliminary studies suggest that related indole compounds possess antimicrobial properties. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . While specific data for this compound is limited, its structural analogs indicate potential antimicrobial activity.

Neuropharmacological Effects

The compound has been investigated for its role in neurological research, particularly concerning mood disorders. Its interaction with serotonin receptors suggests potential applications in treating depression and anxiety disorders .

Case Studies and Research Findings

A number of studies have explored the biological activity of indole derivatives similar to this compound:

Applications in Research and Industry

This compound serves multiple roles in scientific research:

Pharmaceutical Development:

It is utilized as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.

Biochemical Research:

The compound aids researchers in understanding serotonin receptor dynamics and their implications for mood regulation.

Material Science:

It contributes to developing specialty polymers with enhanced properties for various applications.

Analytical Chemistry:

Serves as a reference standard in chromatographic methods for accurate identification and quantification in complex mixtures .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride?

- Methodological Answer : The compound can be synthesized via alkylation of a pre-functionalized indole precursor. For example, a related indole derivative (e.g., 1-Methyl-2-[5-(2-methylbenzyloxy)-1H-indol-3-yl]ethylamine hydrochloride) was prepared by dissolving the intermediate in methanol with 2 M K₂CO₃, followed by HCl addition in isopropanol and crystallization from ethanol . To improve yield, consider optimizing reaction time, temperature, and stoichiometry. Purification via recrystallization (ethanol or isopropanol) is recommended, as described in similar protocols .

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : Look for characteristic indole signals, such as NH protons (broad singlet at ~10.8 ppm) and aromatic protons (7.4–6.8 ppm). For example, in a structurally similar compound, signals at δ 7.47–6.81 (ArH) and δ 3.0–2.8 (CH₂CH₂NH₂) were observed .

- MS : Electrospray ionization (ESI-MS) typically shows [M+H]⁺ ions. A related compound displayed m/z = 294 (M⁺•) and fragment ions at m/z = 251 (base peak, loss of NH₃ and Cl) . Adjust ionization parameters (e.g., capillary voltage) to enhance signal clarity.

Q. What experimental approaches are recommended to determine solubility and stability in aqueous buffers?

- Methodological Answer :

- Solubility : Perform a shake-flask method: Dissolve the compound in DMSO (stock solution), dilute in PBS (pH 7.4), and measure solubility via UV-Vis spectroscopy at λ_max (~280 nm for indole derivatives). If data is unavailable (as in some safety sheets ), use HPLC to quantify undissolved particles.

- Stability : Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation products via LC-MS .

Q. Which analytical methods ensure ≥95% purity for pharmacological studies?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a gradient of acetonitrile/water (0.1% TFA). Set detection at 254 nm. For example, a related indole compound achieved ≥95% purity under these conditions . Validate the method using spike-in experiments with known impurities (e.g., des-chloro byproducts) .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., receptor binding affinity) between studies be resolved?

- Methodological Answer : Discrepancies may arise from variations in compound purity or assay conditions. For example, a study on 5-HT₂B receptor agonists found differences in efficacy linked to purity (45% vs. 57% in similar compounds ). To address this:

- Re-test batches with LC-MS-validated purity.

- Standardize assay protocols (e.g., cell line, incubation time, and buffer composition).

- Use a reference agonist (e.g., serotonin) as an internal control to normalize data .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for indole-based analogs?

- Methodological Answer :

- Substitution Analysis : Compare analogs with modifications at the 5-Cl and 1-methyl positions. For instance, replacing Cl with CF₃ (as in 2-(5-trifluoromethyl-1H-indol-3-yl)ethylamine hydrochloride) reduced 5-HT₂B binding affinity .

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding (NH) and hydrophobic (indole ring) interactions .

Q. How to develop a robust HPLC method for detecting trace impurities in synthesized batches?

- Methodological Answer :

- Column : Use a high-resolution column (e.g., Zorbax Eclipse Plus C18, 3.5 µm).

- Gradient : 5–95% acetonitrile over 30 minutes (0.1% formic acid).

- Detection : UV at 254 nm and MS/MS for structural confirmation.

- Validation : Assess limit of detection (LOD ≤ 0.1%) and reproducibility (RSD < 2%) using spiked samples .

Q. What are the best practices for ensuring compound stability during long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.